molecular formula C24H18N2O5 B4800054 (4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one

(4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one

Cat. No.: B4800054
M. Wt: 414.4 g/mol
InChI Key: FZEVCTMTJFECLH-XKZIYDEJSA-N
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Description

(4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one is a complex organic compound with a unique structure that includes an oxazole ring, a nitrophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-nitrobenzaldehyde with 3-methylphenylmethanol in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminophenol under acidic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for investigating biological mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The oxazole ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.

    Open-framework metal phosphates: Compounds with similar crystal structures and different hydrogen bond networks.

Uniqueness

(4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one is unique due to its combination of an oxazole ring, nitrophenyl group, and methoxyphenyl group. This unique structure allows it to undergo a variety of chemical reactions and interact with specific molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-16-5-2-7-18(11-16)15-30-21-10-3-6-17(12-21)13-22-24(27)31-23(25-22)19-8-4-9-20(14-19)26(28)29/h2-14H,15H2,1H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEVCTMTJFECLH-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one
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(4Z)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one

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